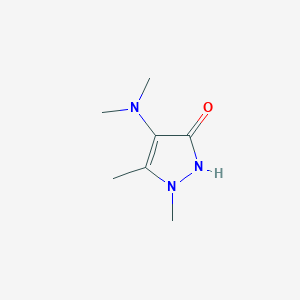
3-Amino-1-benzhydryl-azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-benzhydryl-azetidine-3-carboxylic acid is a compound belonging to the azetidine class of chemicals. . The presence of the benzhydryl group and the amino acid functionality in this compound makes it a valuable compound for various synthetic and research purposes.
Preparation Methods
The synthesis of 3-Amino-1-benzhydryl-azetidine-3-carboxylic acid typically involves multiple steps. One common method starts with commercially available 1-benzhydrylazetidin-3-ol. This compound is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The resulting mesylate intermediate is then treated with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C to yield the desired product . This method is efficient and scalable, making it suitable for industrial production.
Chemical Reactions Analysis
3-Amino-1-benzhydryl-azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-1-benzhydryl-azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and peptidomimetics.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-1-benzhydryl-azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzhydryl group enhances its binding affinity to certain receptors or enzymes, while the azetidine ring provides structural rigidity. This combination allows the compound to effectively modulate biological pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
3-Amino-1-benzhydryl-azetidine-3-carboxylic acid can be compared with other azetidine derivatives, such as:
3-Azetidinecarboxylic acid: Lacks the benzhydryl group, resulting in different chemical and biological properties.
1-Benzhydryl-3-azetidinamine: Similar structure but lacks the carboxylic acid functionality, affecting its reactivity and applications.
The unique combination of the benzhydryl group and the carboxylic acid functionality in this compound distinguishes it from other azetidine derivatives, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-amino-1-benzhydrylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C17H18N2O2/c18-17(16(20)21)11-19(12-17)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,18H2,(H,20,21) |
InChI Key |
WKNHNVAZMHRORW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid](/img/structure/B12863063.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12863075.png)


![N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12863087.png)

![6-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12863106.png)


![2-(Chloromethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12863118.png)

